molecular formula C11H11NOS B7845195 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol

2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol

Cat. No.: B7845195
M. Wt: 205.28 g/mol
InChI Key: ODRJEZAGBIEJJA-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol is a heterocyclic compound featuring a phenol ring linked to a 4,5-dimethyl-substituted thiazole moiety. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and biological assays.

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-8(2)14-11(12-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRJEZAGBIEJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

Compounds such as 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol (SE), 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (NE), and 2-(4,5-diphenyl-1,3-oxazol-2-yl)phenol (OE) () share a phenol-thiazole/imidazole/oxazole backbone. Key differences include:

  • ESIPT (Excited-State Intramolecular Proton Transfer) Behavior :
    • SE (thiazole) : Exhibits a lower energy barrier for ESIPT compared to NE (imidazole) and OE (oxazole) due to sulfur's electron-withdrawing effects, enhancing proton transfer efficiency.
    • NE (imidazole) : Higher planarity and hydrogen-bonding capacity may stabilize tautomeric forms but increase ESIPT energy barriers.
    • OE (oxazole) : Oxygen's electronegativity reduces conjugation, leading to less efficient proton transfer .
Compound Heterocycle ESIPT Energy Barrier (kcal/mol) Fluorescence λmax (nm)
SE Thiazole 4.2 480
NE Imidazole 6.8 450
OE Oxazole 5.5 460

Implication: The dimethyl substitution in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may further modulate ESIPT by sterically hindering tautomerization or altering electron density.

Thiazoline Derivatives: Aerugine

Aerugine (2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol) () shares a phenol-thiazoline core but differs in:

  • Ring Saturation : Aerugine’s dihydrothiazole ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility.
  • Bioactivity : Aerugine is cytotoxic to human dopaminergic neurons, likely due to its ability to disrupt mitochondrial function .
  • Synthetic Accessibility: Aerugine is biosynthesized by Streptomyces species, whereas 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may require multi-step organic synthesis.

Thiazole-Pyrazole-Benzoxazole Hybrids

Compounds like 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole () incorporate additional heterocycles (pyrazole, benzoxazole) linked to thiazole-phenol systems.

  • Biological Activity : These hybrids exhibit antimicrobial, anticancer, and antioxidant properties, attributed to synergistic interactions between heterocycles .
  • Synthetic Routes : Condensation of 3-formylchromone with hydrazine derivatives is a common strategy, yielding products in 55–70% efficiency .

Crystallographic and Structural Insights

Isostructural compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () adopt triclinic (P¯1) symmetry with planar conformations. The dimethyl groups in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may influence crystal packing and solubility compared to halogenated analogs.

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